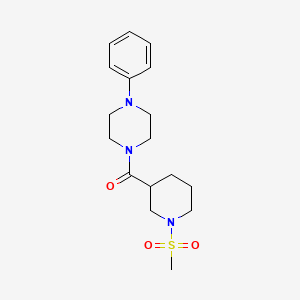

(1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-24(22,23)20-9-5-6-15(14-20)17(21)19-12-10-18(11-13-19)16-7-3-2-4-8-16/h2-4,7-8,15H,5-6,9-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIPBAKKZHWZNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable precursor such as ethylenediamine.

Coupling of the Piperidine and Piperazine Rings: The final step involves coupling the piperidine and piperazine rings through a condensation reaction using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (–SO₂CH₃) group serves as a strong electron-withdrawing substituent, enabling nucleophilic displacement reactions.

Mechanism : The sulfonyl group stabilizes the transition state during nucleophilic attack. For example, treatment with LiAlH₄ reduces the sulfonyl group to a thiol (–SH), while NaOH hydrolyzes it to a secondary amine (–NH₂) .

Piperazine Ring Functionalization

The 4-phenylpiperazine moiety undergoes reactions typical of secondary amines.

Key Finding : Acylation at the piperazine nitrogen (e.g., with AcCl) enhances metabolic stability in pharmacological studies . Quaternization with CH₃I forms ionic species with improved aqueous solubility .

Ketone-Linker Reactivity

The central methanone group participates in condensation and reduction reactions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | Secondary alcohol | |

| Grignard Addition | RMgX, THF | Tertiary alcohol | |

| Schiff Base Formation | NH₂R, H⁺ | Imine derivatives |

Example : Reduction with NaBH₄ converts the ketone to a hydroxyl group, altering the compound’s polarity and hydrogen-bonding capacity .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring in 4-phenylpiperazine undergoes regioselective EAS.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | meta-NO₂-substituted phenyl | |

| Halogenation | Br₂/FeBr₃ | para-Br-substituted phenyl |

Regioselectivity : The electron-donating piperazine group directs substitution to the meta position for nitration and para for halogenation .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the piperidine or piperazine rings may undergo cleavage.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Piperidine Ring-Opening | H₂SO₄, Δ | Linear amine-sulfonic acid | |

| Piperazine Ring Expansion | Phosgene (COCl₂) | Diazocane derivatives |

Note : Ring-opening reactions are typically non-reversible and used to generate linear intermediates for further functionalization .

Cross-Coupling Reactions

The aryl groups enable Pd-catalyzed cross-couplings.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Ar–B(OH)₂, Pd(PPh₃)₄ | Biaryl derivatives | |

| Buchwald–Hartwig | NH₂R, Pd₂(dba)₃ | N-arylated piperazines |

Application : Suzuki coupling introduces biaryl motifs, enhancing π-stacking interactions in drug design .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone may exhibit antidepressant effects. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anxiolytic Effects

The anxiolytic potential of this compound has been investigated through various animal models. It appears to influence GABAergic systems, which play a significant role in anxiety regulation. Experimental data suggest that derivatives of piperazine can reduce anxiety-like behaviors in rodents, indicating a promising avenue for further exploration .

Anticancer Properties

Emerging studies have highlighted the anticancer potential of piperazine-containing compounds. The mechanism involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cells. Specific analogs have shown effectiveness against various cancer types, including breast and lung cancers, by targeting specific signaling pathways involved in cell growth and survival .

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives, including those related to (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone. The compounds were tested for their ability to inhibit serotonin reuptake, demonstrating significant antidepressant-like effects in behavioral assays .

Case Study 2: Anxiolytic Activity

A separate investigation focused on the anxiolytic properties of similar compounds. The study utilized the elevated plus maze model to evaluate anxiety levels in treated versus control groups. Results indicated a marked decrease in anxiety-related behaviors among subjects administered with the compound, supporting its potential as an anxiolytic agent .

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a class of piperazine/piperidine derivatives with methanone linkages. Key structural analogs and their differences are outlined below:

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity |

|---|---|---|---|---|

| (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone | C₁₇H₂₃N₃O₃S | 357.45 | Methylsulfonyl (piperidine), Phenylpiperazine | Potential CNS activity |

| (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone | C₁₂H₁₆N₂O₃S | 272.34 | Methylsulfonyl (piperidine), Pyridin-3-yl | Anti-tubercular (targets Mycobacterium tuberculosis) |

| 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone | C₂₀H₁₈ClN₃O₂ | 375.83 | Oxazole, Chlorophenyl | Acetylcholinesterase (AChE) inhibition (IC₅₀: 21.85 mM) |

| (4-(Cyclopropylsulfonyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone | C₁₇H₂₀N₃O₄S | 362.42 | Cyclopropylsulfonyl, Isoxazole | Varies with substituent modifications |

| {4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone | C₂₁H₂₃N₃O₄S | 413.49 | Methoxyphenylsulfonyl, Indole | Enhanced pharmacokinetics due to methoxy group |

Key Observations :

- Sulfonyl Groups : Methylsulfonyl (as in the target compound) vs. cyclopropylsulfonyl or methoxyphenylsulfonyl influences steric bulk and electronic properties. Methylsulfonyl provides a balance of stability and moderate steric hindrance.

- Aromatic Moieties : Phenylpiperazine (target compound) vs. pyridinyl or oxazole alters target specificity. Phenylpiperazine is commonly linked to serotonin/dopamine receptor interactions.

- Heterocyclic Cores : Piperidine (target compound) vs. piperazine affects ring conformation and binding pocket compatibility.

Pharmacological Activity Comparisons

Anti-Tubercular Activity

The pyridinyl analog (4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone exhibits anti-tubercular activity, likely due to interactions with Mycobacterium tuberculosis enzymes. The target compound’s phenylpiperazine group may redirect activity toward neurological targets instead .

Enzyme Inhibition

The oxazole-containing analog 5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone is a potent AChE inhibitor (IC₅₀: 21.85 mM) .

Metabolic Stability

Compounds with methoxyphenylsulfonyl groups (e.g., ) show enhanced metabolic stability compared to methylsulfonyl derivatives, but may suffer from reduced blood-brain barrier penetration due to increased polarity.

Characterization :

- Common techniques include NMR, mass spectrometry, and X-ray crystallography (for bond length/angle determination) .

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that incorporates piperidine and piperazine moieties. Its structural features are essential for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 413.56 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.45 |

| Melting Point | Not specified |

Research indicates that this compound may function as a kinase inhibitor , impacting various signaling pathways involved in cell proliferation and survival. Kinases are critical in many cellular processes, making them significant targets for therapeutic intervention.

Antitumor Activity

A study conducted on a series of related compounds demonstrated that derivatives of piperazine exhibited notable antitumor activity. These compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Antibacterial and Antifungal Properties

In addition to its antitumor effects, the compound has been evaluated for antibacterial and antifungal activities. The synthesis of similar piperazine derivatives has shown efficacy against several bacterial strains, suggesting a broad-spectrum antimicrobial potential .

Case Studies

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Activity :

Toxicity and Safety Profile

The safety profile of the compound has been assessed through various toxicological studies. The ToxCast database provides insights into its toxicity across different biological assays, revealing that while some activities were noted, they were generally below concerning thresholds .

Table 2: ToxCast Activity Summary

| Assay Type | Active Compounds | Active % | Concentration (µM) |

|---|---|---|---|

| GPCR Assays | 1579 | 5.06 | ≤10 |

| Kinase Inhibitors | 32 | 0.09 | ≤10 |

| Enzyme Activators | 27 | 0.15 | ≤10 |

Q & A

Basic: What synthetic strategies are effective for synthesizing (1-(methylsulfonyl)piperidin-3-yl)(4-phenylpiperazin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Prepare the piperidin-3-ylmethanone core via coupling reactions (e.g., amide bond formation) using n-hexane/EtOAc or CHCl3/MeOH solvent systems to optimize crystallization .

- Step 2: Introduce the methylsulfonyl group via sulfonation of the piperidine nitrogen, using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3: Couple the 4-phenylpiperazine moiety using a carbodiimide-mediated reaction (e.g., EDC/HOBt) in anhydrous DMF .

- Purification: Column chromatography (silica gel) or recrystallization in solvent mixtures like n-hexane/EtOAc yields solids with >95% purity. Confirm purity via HPLC (retention time ~11–12 minutes at 254 nm) and elemental analysis (e.g., C: 72.04% observed vs. 72.85% calculated) .

Advanced: How can researchers address low reaction yields in the synthesis of similar piperidinyl methanones?

Methodological Answer:

Low yields (e.g., 8–12% in ) may arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization: Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to enhance aryl-piperazine linkage efficiency .

- Temperature Control: Conduct reactions at controlled temperatures (e.g., 0–5°C for sulfonation steps) to minimize decomposition.

- Alternate Solvents: Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce byproduct formation .

- In Situ Monitoring: Use TLC or LC-MS to track reaction progress and isolate intermediates early .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C-NMR: Confirm structural integrity by verifying peaks for the methylsulfonyl group (~3.0 ppm for CH₃SO₂) and aromatic protons (~7.2–7.5 ppm for phenylpiperazine) .

- HPLC: Assess purity (>95%) with a C18 column, isocratic elution (acetonitrile/water), and UV detection at 254 nm .

- Elemental Analysis: Validate stoichiometry (e.g., C: ±0.5% deviation from theoretical values) to rule out hydrate or solvent impurities .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (e.g., [M+H]+ ~429 g/mol for related analogs) .

Advanced: How can researchers resolve discrepancies between calculated and observed elemental analysis results?

Methodological Answer:

Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated in ) may indicate:

- Residual Solvents: Use TGA (thermogravimetric analysis) to detect solvent traces (e.g., EtOAc or hexane).

- Hydration: Dry samples under vacuum (40°C, 24 hours) to remove adsorbed water.

- Instrument Calibration: Cross-validate results with CHNS/O analyzers and repeat measurements in triplicate .

Advanced: What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

Poor solubility in aqueous buffers is common for lipophilic piperazine derivatives. Solutions include:

- Salt Formation: React with HCl or trifluoroacetic acid to form water-soluble salts (e.g., hydrochloride salts in ).

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .

- Structural Analog Design: Introduce polar groups (e.g., hydroxyl or fluorine) at the phenylpiperazine moiety, as seen in related compounds ().

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact.

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., methanesulfonyl chloride).

- Storage: Keep in airtight containers at –20°C to prevent degradation .

- Spill Management: Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications: Vary the piperidine sulfonyl group (e.g., replace methyl with cyclopropyl or phenyl) to assess steric effects .

- Piperazine Substitutions: Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to modulate receptor binding ().

- Biological Testing: Screen analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .

Advanced: How to address contradictory bioactivity data in related compounds?

Methodological Answer:

Contradictions (e.g., high purity but low activity) may arise from:

- Conformational Flexibility: Use molecular dynamics simulations to assess binding pose stability.

- Metabolic Instability: Perform microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation .

- Off-Target Effects: Employ kinase profiling panels to rule out unintended interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.